Boc-S-trityl-D-penicillamine molecular weight and formula
Boc-S-trityl-D-penicillamine molecular weight and formula
An In-Depth Technical Guide to Boc-S-trityl-D-penicillamine: Properties, Applications, and Synthetic Protocols
Executive Summary
Boc-S-trityl-D-penicillamine is a highly specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and drug development. This guide provides an in-depth analysis of its chemical properties, molecular structure, and core applications. As a trifunctional compound, D-penicillamine's inherent reactivity requires a strategic application of protecting groups to ensure controlled and efficient incorporation into complex molecular architectures. The tert-butyloxycarbonyl (Boc) group on the amine and the bulky trityl (Trt) group on the thiol provide orthogonal stability and selective lability, making this reagent indispensable for Solid-Phase Peptide Synthesis (SPPS). This document elucidates the causal chemistry behind its use, details a validated experimental protocol for its application, and outlines essential safety and handling procedures for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
Boc-S-trityl-D-penicillamine is the D-enantiomer of the more commonly cited L-isomer. As enantiomers, they share the same molecular formula and mass. The defining feature of this compound is the strategic protection of its reactive amine and thiol functionalities, which is essential for its role in controlled chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₃NO₄S | [1][2] |
| Molecular Weight | 491.6 g/mol | [1] |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(tritylthio)butanoic acid | Inferred from L-isomer |
| Synonyms | Boc-D-Pen(Trt)-OH, Boc-β,β-dimethyl-D-Cys(Trt)-OH | Inferred from L-isomer[1][2] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, refrigerated, in a dry, well-ventilated place | [1][3] |
The Strategic Role of Protecting Groups: Boc and S-Trityl
The utility of Boc-S-trityl-D-penicillamine in synthesis is entirely dependent on its two key protecting groups. The selection of these specific groups is a deliberate choice rooted in the principles of modern peptide chemistry, balancing stability with controlled removal under specific conditions.
The Boc (tert-butyloxycarbonyl) Group: N-Terminus Protection
The Boc group is an acid-labile protecting group for the α-amino function of the amino acid.[4] During peptide synthesis, the high reactivity of the amino group could lead to undesirable side reactions, such as self-condensation or premature acylation.[4] The Boc group effectively "caps" this reactivity, ensuring that the amino group remains inert until its deliberate removal is required for chain elongation.[4] Its primary advantage lies in the mild acidic conditions (e.g., trifluoroacetic acid, TFA) required for its cleavage, which typically do not disturb other protecting groups or the peptide's linkage to the solid support resin.
The S-Trityl (Triphenylmethyl) Group: Thiol Protection
The thiol (-SH) group of the penicillamine side chain is highly nucleophilic and susceptible to oxidation, which can lead to the unwanted formation of disulfide bridges at the wrong stage of synthesis. The trityl group is a bulky, acid-labile protecting group that provides steric hindrance and electronic stabilization to the sulfur atom.[5] This robust protection prevents side reactions during the iterative cycles of peptide synthesis. Like the Boc group, the trityl group is cleaved under strong acidic conditions, typically during the final step of releasing the completed peptide from its solid support.
The D-Penicillamine Core: A Cysteine Analogue for Enhanced Stability
Penicillamine is an analogue of cysteine that contains two methyl groups on the β-carbon.[6] This structural feature, known as a gem-dimethyl group, imparts significant conformational rigidity to the peptide backbone where it is incorporated. This rigidity can be highly advantageous in drug design, as it can lock the peptide into a specific bioactive conformation and enhance its resistance to enzymatic degradation by proteases.[7]
Caption: Structural role of Boc and Trityl protecting groups on the D-penicillamine core.
Applications in Advanced Research and Development
The unique combination of a conformationally rigid core and orthogonal protecting groups makes Boc-S-trityl-D-penicillamine a high-value reagent in several advanced applications:
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Solid-Phase Peptide Synthesis (SPPS): This is the compound's primary application. It serves as a building block for creating custom peptides where the introduction of a penicillamine residue is desired for structural stability or to form a specific disulfide bridge post-synthesis.[7][8]
-
Drug Development: In pharmaceutical research, it is instrumental in designing novel peptidomimetics and cyclic peptides with potential therapeutic effects.[1][8] The stability conferred by the penicillamine residue can lead to drugs with improved half-lives and better efficacy.
-
Metal-Binding Agents: The thiol group of penicillamine is an effective metal chelator.[1] This property is exploited in the development of agents for chelation therapy, particularly for heavy metal detoxification.[1][9]
-
Bioconjugation: The compound is used in bioconjugation processes, facilitating the attachment of biomolecules to drugs, surfaces, or imaging agents for targeted therapies and diagnostics.[1][8]
Experimental Protocol: Incorporation of Boc-S-trityl-D-penicillamine via SPPS
This section provides a generalized, self-validating protocol for the incorporation of a single Boc-S-trityl-D-penicillamine residue into a growing peptide chain on a solid-phase resin (e.g., MBHA or PAM resin).
Causality Statement: Each step is designed to proceed to completion, with wash steps serving as a validation that excess reagents from the previous step have been removed, ensuring high fidelity of the final peptide sequence.
Materials:
-
Peptide synthesis vessel
-
Resin-bound peptide with a free N-terminal amine
-
Boc-S-trityl-D-penicillamine
-
Coupling agents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection agent: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Washing solvent: Methanol (MeOH)
Methodology:
-
Resin Swelling (Preparation):
-
Action: Wash the resin-bound peptide with DMF (3x) and then DCM (3x).
-
Causality: This step swells the polymer resin beads, ensuring that all reactive sites within the resin matrix are accessible to solvents and reagents for efficient reaction kinetics.
-
-
Boc Deprotection (Activation of Growing Chain):
-
Action: Treat the resin with 25% TFA in DCM for 2 minutes, drain, and then treat again with the same solution for 20-30 minutes.
-
Causality: The acid-labile Boc group on the N-terminus of the growing peptide chain is cleaved, exposing a free amine (as a TFA salt) that is ready for coupling with the next amino acid. The two-step treatment ensures complete removal.
-
-
Washing and Neutralization:
-
Action: Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize the TFA salt by treating the resin with 10% DIPEA in DMF (2x for 2 min each). Wash again with DMF (3x) and DCM (3x).
-
Causality: The washes remove residual TFA and the cleaved Boc group. Neutralization with the non-nucleophilic base DIPEA deprotonates the ammonium salt to yield a free, reactive amine, which is critical for the subsequent nucleophilic attack during the coupling step.
-
-
Amino Acid Activation and Coupling:
-
Action: In a separate vessel, dissolve Boc-S-trityl-D-penicillamine (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes. Add this activation mixture to the resin.
-
Causality: The carboxylic acid of the penicillamine derivative is converted into a highly reactive ester by the coupling agents. This activated intermediate readily reacts with the free amine on the resin-bound peptide, forming a stable amide (peptide) bond. DIPEA acts as a base to facilitate the reaction.
-
-
Coupling Reaction:
-
Action: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Causality: Sufficient reaction time ensures the coupling reaction proceeds to completion. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.
-
-
Final Wash:
-
Action: Wash the resin with DMF (3x), DCM (3x), and finally MeOH (3x). Dry the resin under vacuum.
-
Causality: This final, extensive washing removes all unreacted amino acid and coupling reagents, yielding a clean, resin-bound peptide that is one residue longer. The peptide is now ready for the next cycle of deprotection and coupling or for final cleavage from the resin.
-
Caption: A typical cycle for incorporating an amino acid using Solid-Phase Peptide Synthesis.
Safety, Handling, and Storage
While Boc-S-trityl-D-penicillamine itself has specific handling guidelines, the safety profile of its core molecule, D-penicillamine, provides a strong basis for cautious handling.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of the fine powder.[3] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory. Avoid contact with skin, eyes, and clothing.[3]
-
Hazards: The parent compound, D-penicillamine, is classified as harmful if swallowed, inhaled, or in contact with skin.[10] It can cause serious skin and eye irritation and may cause respiratory irritation.[10] There are also warnings regarding potential reproductive harm.[3][10]
-
Storage: Store the compound in a tightly sealed container in a refrigerator (0-8 °C).[1] The material should be kept in a dry environment away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
Boc-S-trityl-D-penicillamine is more than a mere chemical reagent; it is a product of strategic molecular engineering designed to solve specific challenges in peptide synthesis. The dual-protection scheme allows for its precise and clean incorporation into peptide sequences, while the inherent properties of the D-penicillamine core offer a means to enhance the structural stability and biological lifetime of the resulting molecule. For researchers in drug discovery and materials science, a thorough understanding of its chemical rationale, applications, and handling protocols is paramount to leveraging its full potential in the creation of novel and effective peptide-based constructs.
References
-
Luo, S., Zhangsun, D., Harvey, P.J., et al. (2018). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry. [Link]
-
S-Trityl-D-penicillamine. PubChem, National Institutes of Health. [Link]
- Methods for synthesizing α4β7 peptide antagonists.
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. [Link]
-
N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine. PubChem, National Institutes of Health. [Link]
-
Penicillamine. Wikipedia. [Link]
- Organic total synthesis method of D-penicillamine.
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